molecular formula C19H16N4O3S2 B2571839 N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021229-35-5

N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Cat. No.: B2571839
CAS No.: 1021229-35-5
M. Wt: 412.48
InChI Key: ZKYXHTDRNBJKTO-UHFFFAOYSA-N
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Description

The compound “N-(4-(3-((4-methylbenzo[d]thiazol-2-yl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide” is a derivative of benzothiazole . Benzothiazoles are a class of organic compounds that have been extensively studied for their diverse biological activities .


Synthesis Analysis

The synthesis of benzothiazole derivatives involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives . Another synthesis method involves a reaction monitored by thin layer chromatography (TLC) .


Molecular Structure Analysis

The structure of benzothiazole derivatives can be analyzed based on IR, 1H, 13C NMR, and mass spectral data . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be determined by their C, H, and N analysis . The compound is likely to be slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .

Scientific Research Applications

Synthesis and Biological Significance of Heterocyclic Compounds

Heterocyclic compounds, particularly those containing furan and thiazole moieties, are of significant interest in medicinal chemistry due to their diverse biological activities. Studies have focused on the reactions of arylmethylidene derivatives of furanones with various nucleophilic agents to synthesize a range of compounds including amides, pyrrolones, and benzofurans, showcasing the versatility of these moieties in drug synthesis (Kamneva, Anis’kova, & Egorova, 2018). Similarly, the importance of furanyl- or thienyl-substituted nucleobases and nucleosides in medicinal chemistry has been highlighted, demonstrating their potential in antiviral, antitumor, and antimycobacterial therapies (Ostrowski, 2022).

Antitumor Activity

The antitumor activities of imidazole derivatives, including compounds with structural similarities to the query molecule, have been extensively reviewed. These compounds have shown promise in preclinical testing for new antitumor drugs, highlighting the potential of heterocyclic moieties in cancer treatment (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Anti-Tubercular Activity

The modification of certain structural moieties has been explored for enhancing anti-tubercular activity. Studies on compounds like 2-isonicotinoylhydrazinecarboxamide derivatives have shown significant activity against Mycobacterium tuberculosis, indicating the potential for developing new leads for anti-TB compounds (Asif, 2014).

Central Nervous System (CNS) Applications

Research has also explored the conversion of benzimidazoles, imidazothiazoles, and imidazoles into potent CNS drugs. This work suggests the potential of these compounds, including furan derivatives, in treating neurological disorders due to their CNS penetrability and activity (Saganuwan, 2020).

Antioxidant and Anti-Inflammatory Agents

The synthesis and evaluation of benzofused thiazole derivatives have been investigated for their antioxidant and anti-inflammatory activities. This research underscores the therapeutic potential of structurally complex molecules for alternative antioxidant and anti-inflammatory treatments (Raut et al., 2020).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, benzothiazole derivatives have been found to exhibit anti-inflammatory properties and cytotoxicity against certain cancer cell lines .

Safety and Hazards

When heated to decomposition, benzothiazole derivatives emit very toxic fumes of SOx and NOx . They also exhibit cytotoxicity against certain cancer cell lines .

Future Directions

The future directions for research on benzothiazole derivatives could involve further exploration of their biological activities, such as their anti-inflammatory and anti-tubercular properties . Additionally, their potential as anti-Parkinsonian agents could be investigated .

Properties

IUPAC Name

N-[4-[3-[(4-methyl-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O3S2/c1-11-4-2-6-14-16(11)22-19(28-14)21-15(24)8-7-12-10-27-18(20-12)23-17(25)13-5-3-9-26-13/h2-6,9-10H,7-8H2,1H3,(H,20,23,25)(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKYXHTDRNBJKTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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